molecular formula C25H26N2OS B5200624 1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B5200624
M. Wt: 402.6 g/mol
InChI Key: JLDSCBGMMWJKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves multiple steps. One common method includes the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, phenyl, and phenylsulfanyl groups makes it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-phenyl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c28-25(27-18-16-26(17-19-27)20-21-10-4-1-5-11-21)24(22-12-6-2-7-13-22)29-23-14-8-3-9-15-23/h1-15,24H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDSCBGMMWJKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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